

Tecadenoson molecular formula and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



Tecadenoson: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and chemical properties of **Tecadenoson**, a selective adenosine A1 receptor agonist. It includes detailed experimental protocols and visual representations of its signaling pathway and experimental workflows to support further research and development.

Core Molecular and Chemical Properties

Tecadenoson, with the molecular formula C14H19N5O5, is a purine nucleoside analog.[1] It is a selective agonist for the adenosine A1 receptor, with a significantly lower affinity for the A2A receptor.[2] This selectivity is key to its therapeutic potential in treating conditions like paroxysmal supraventricular tachycardia by slowing atrioventricular nodal conduction without causing significant peripheral vasodilation.[1][3][4]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical and physical properties of **Tecadenoson**.

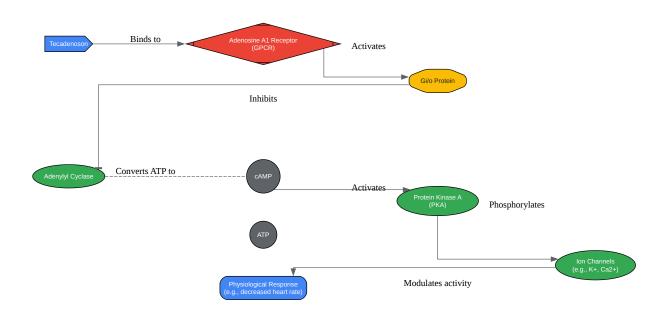


Property	Value	Source
Molecular Formula	C14H19N5O5	
IUPAC Name	(2R,3S,4R,5R)-2- (hydroxymethyl)-5-[6-[[(3R)- oxolan-3-yl]amino]purin-9- yl]oxolane-3,4-diol	
Molecular Weight	337.33 g/mol	
CAS Number	204512-90-3	
pKa (Strongest Acidic)	12.45	
pKa (Strongest Basic)	3.71	
Melting Point	Not available in searched resources	
Boiling Point	Not available in searched resources	_
Solubility	- DMSO: 200 mg/mL - DMF: 30 mg/mL - PBS (pH 7.2): 3 mg/mL - Ethanol: Partially soluble	-
Ki for Adenosine A1 Receptor	6.5 nM	_
Ki for Adenosine A2A Receptor	2,315 nM	_

Signaling Pathway of Tecadenoson

Tecadenoson exerts its effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the physiological effects of the drug.





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Tecadenoson's signaling cascade via the A1 adenosine receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of **Tecadenoson** with the adenosine A1 receptor.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is designed to determine the binding affinity of **Tecadenoson** for the adenosine A1 receptor using a competitive radioligand binding assay.



Workflow for a radioligand binding assay.

Methodology:

- Membrane Preparation:
 - Homogenize cells or tissues expressing the adenosine A1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - 50 μL of assay buffer (50 mM Tris-HCl, pH 7.4)
 - 50 μL of radioligand solution (e.g., [3H]DPCPX at a concentration near its Kd).
 - 50 μL of competing ligand (Tecadenoson) at various concentrations or vehicle for total binding.
 - For non-specific binding, use a high concentration of a known A1 receptor antagonist (e.g., 10 μM DPCPX).
 - 100 μL of the membrane preparation.
- Incubation:
 - Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration:



- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g.,
 GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
- Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Quantification and Analysis:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a liquid scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC50 value of **Tecadenoson** by non-linear regression analysis of the competition curve.
 - Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gi-Coupled Receptors

This protocol describes a method to measure the functional activity of **Tecadenoson** at the Gicoupled adenosine A1 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels, often using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

Methodology:

- Cell Culture and Plating:
 - Culture cells stably or transiently expressing the adenosine A1 receptor in an appropriate medium.
 - Harvest the cells and seed them into a 384-well, low-volume white plate at a predetermined optimal density.
 - Incubate the cells to allow for attachment.



- · Compound Preparation and Addition:
 - Prepare serial dilutions of **Tecadenoson** in an appropriate assay buffer.
 - Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer.
 - Add the **Tecadenoson** dilutions to the respective wells.
 - Add the forskolin solution to all wells (except for the basal control) to stimulate cAMP production.
- Cell Lysis and Detection:
 - After a defined incubation period (e.g., 30 minutes at room temperature), add a lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
- HTRF Reading:
 - Incubate the plate at room temperature for approximately 60 minutes to allow for the immunoassay to reach equilibrium.
 - Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) for each well.
 - Normalize the data to the forskolin-stimulated control.
 - Plot the normalized response against the logarithm of the **Tecadenoson** concentration.
 - Determine the EC50 value by fitting the data to a four-parameter logistic equation.

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- To cite this document: BenchChem. [Tecadenoson molecular formula and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681251#tecadenoson-molecular-formula-and-chemical-properties]

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